2-Hexyl-1-decanol

Descripción

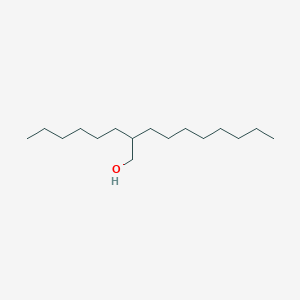

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hexyldecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-5-7-9-10-12-14-16(15-17)13-11-8-6-4-2/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULHFMYCBKQGEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(CCCCCC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041265 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless oily liquid with a mild sweet odor; [Sasol MSDS] | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11467 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2425-77-6 | |

| Record name | 2-Hexyl-1-decanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2425-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002425776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2399 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decanol, 2-hexyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexyl-1-decanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hexyldecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYLDECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/151Z7P1317 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Biosynthesis of 2 Hexyl 1 Decanol

Established Synthetic Pathways

The primary established synthetic route for 2-hexyl-1-decanol is the Guerbet reaction. This reaction is a complex process involving several steps: dehydrogenation of the reactant alcohol(s) to form aldehydes, aldol (B89426) condensation of the aldehydes, dehydration of the resulting aldol product, and finally, hydrogenation of the unsaturated aldehyde to yield the branched alcohol. aocs.orgrsc.orgmdpi.com This reaction sequence requires a catalytic system capable of facilitating dehydrogenation, condensation (acidic or basic), and hydrogenation. rsc.org

Guerbet Reaction Mechanisms and Catalytic Systems

The Guerbet reaction typically occurs in the presence of an alkaline catalyst, often combined with transition metals to catalyze the hydrogenation step. aocs.org Various catalytic systems have been developed to optimize the conversion and selectivity of the Guerbet reaction. core.ac.uk

Alkali metals and metal oxides serve as basic catalysts in the Guerbet reaction, promoting steps such as the aldol condensation. aocs.orgacs.org Potassium hydroxide (B78521) (KOH) is a common alkaline catalyst used in the synthesis of Guerbet alcohols. aocs.orgchemicalbook.comgoogle.comgoogle.com The presence of a base is crucial for initiating the reaction sequence. aocs.org Metal oxides like magnesium oxide (MgO) and magnesium-aluminum mixed oxides (MgAlOₓ), often derived from hydrotalcites, are also well-established catalysts for the Guerbet reaction, known for their tunable basicity. mdpi.comacs.org Increasing the amount of KOH catalyst can increase the reaction rate, but it may also lead to the formation of unwanted by-products. core.ac.uk

Copper-nickel catalysts, particularly those derived from hydrotalcites, have shown promise as highly selective and stable heterogeneous catalysts for the synthesis of β-branched Guerbet alcohols. researchgate.netnih.gov These catalysts combine an alkaline component (often from the hydrotalcite support or an added base like KOH) with the dehydrogenation/hydrogenation activity of copper and nickel. mdpi.comgoogle.com The hydrotalcite structure can enhance catalyst stability. nih.gov Studies have shown that the combination of nickel and copper leads to improved stability of copper, better reducibility of nickel, and enhanced selectivity towards the desired Guerbet alcohols. ugent.be For example, a copper-nickel catalyst comprised in a hydrotalcite, used in conjunction with granular potassium hydroxide, has been employed in the synthesis of this compound from 1-octanol (B28484), achieving high yields and selectivities under specific conditions. chemicalbook.comgoogle.com

An example of a reaction using a copper-nickel catalyst in a hydrotalcite system involved charging a reactor with 1-octanol, granular potassium hydroxide (1.5 wt%), and a copper-nickel catalyst in a hydrotalcite (Cu/Ni molar ratio 2.5/7.5, total Cu and Ni content 13 wt%). chemicalbook.com The reaction mixture was heated under nitrogen flow. chemicalbook.com

| Reactants | Catalyst System | Temperature (°C) | Time (h) | This compound Yield (%) | Selectivity (%) |

| 1-Octanol | KOH (1.5 wt%) + Cu-Ni/Hydrotalcite | 190-225 | 8 | 83.4* | - |

| 1-Decanol (B1670082) | KOH (1.5 wt%) + Cu-Ni/Alumina (B75360) (20/80) | - | 5.5 | 87.0 | 94.5 |

| 1-Decanol | KOH (1.5 wt%) + Cu-Ni/Silica (80/20) | - | - | 81.1 | 86.3 |

*Note: 83.4% represents the composition of this compound in the final reaction mixture in one reported experiment, not necessarily the isolated yield. chemicalbook.com

Homogeneous and heterogeneous catalysts based on noble metals such as palladium (Pd) and iridium (Ir) have also been investigated for the Guerbet reaction. aocs.orggoogle.comgoogle.com Iridium complexes, such as [IrCl(cod)]₂ and [Cp*IrCl₂]₂, have been shown to catalyze the Guerbet reaction of primary alcohols in the presence of bases like KOH or tert-BuOK. aocs.orgrsc.orggoogle.com These catalysts can be active even without the removal of water, unlike some other systems. core.ac.uk Palladium-based catalysts, often supported on carbon (Pd/C), have also been used, sometimes in combination with bases like sodium butoxide. google.comgoogle.com While effective, noble metal catalysts can be more expensive. core.ac.uk

Copper-Nickel Catalysis in Hydrotalcite Systems

Optimization of Reaction Conditions for Yield and Purity

Optimizing the reaction conditions in the Guerbet synthesis of this compound is crucial for maximizing yield and purity while minimizing unwanted side products. Key parameters include temperature, pressure, catalyst loading, and reaction time.

Temperature plays a significant role in the kinetics and thermodynamics of the Guerbet reaction. core.ac.uk The reaction typically requires elevated temperatures, often ranging from 150°C to 280°C. google.com Higher temperatures generally increase the reaction rate, but can also favor the formation of by-products. core.ac.uk For instance, in the synthesis of this compound from 1-octanol using KOH and a copper-nickel catalyst, temperatures between 190°C and 225°C were employed. chemicalbook.com Another example involving 1-decanol and a copper-nickel catalyst on alumina reported a reaction temperature reaching 220°C. google.com

Pressure can also influence the reaction. While some Guerbet reactions are carried out at atmospheric pressure, elevated pressures, particularly hydrogen partial pressure, can be used, especially with certain transition metal catalysts, to favor the hydrogenation step and thus the formation of the saturated Guerbet alcohol. aocs.orggoogle.com Some processes specify reaction pressures ranging from 1 to 50 bars. google.com However, some homogeneous transition metal catalysts have been studied at atmospheric pressure. rsc.org The choice of temperature and pressure is often interdependent and depends heavily on the specific catalytic system used.

| Starting Alcohol(s) | Catalyst System | Temperature (°C) | Pressure | Notes | Source |

| 1-Octanol | KOH + Cu-Ni/Hydrotalcite | 190-225 | Autogenous | Reaction heated under N₂ flow. chemicalbook.com | chemicalbook.com |

| 1-Decanol | KOH + Cu-Ni/Alumina | Up to 220 | Reduced | Reaction temperature rose during process. google.com | google.com |

| Primary Alcohols | Alkaline catalyst + Cu-Ni/Hydrotalcite | 170-280 | 1-50 bars | Process may involve pre-reduction of catalyst. google.com | google.com |

| Primary Alcohols | Pd or Ir complexes + Base | Elevated | Elevated/Atm. | Depends on specific catalyst and conditions. aocs.orgrsc.orggoogle.com | aocs.orgrsc.orggoogle.com |

Controlling byproduct formation, such as aldehydes and carboxylic acids, is critical for achieving high purity. core.ac.uk Using an inert atmosphere, such as nitrogen, can help prevent oxidation. chemicalbook.com Rigorous control of reaction time and catalyst loading are also important factors in optimizing yield and purity.

Catalyst Loading and Reaction Duration

Biocatalytic Production Routes

While extensive details on dedicated industrial-scale biocatalytic production routes specifically for this compound are not widely available in the provided search results, research has identified its production by microorganisms. This compound has been detected as a volatile organic compound (VOC) produced by the endophytic bacterium Streptomyces sp. strain B86. biosynth.com This indicates a natural biosynthetic capability within this microorganism, although the specific enzymatic pathways involved in this production have not been detailed in the search results.

Natural Occurrence and Isolation Methodologies

Extraction from Plant Essential Oils and Botanical Sources

This compound is a constituent of plant essential oils. nih.gov It has been isolated from various botanical sources, including different parts of Lonicera japonica Thunb (Japanese honeysuckle). guidechem.combiosynth.comchemicalbook.comresearchgate.net It is also a constituent of the essential oil extracted from the roots of Adiantum flabellulatum. chemicalbook.comresearchgate.net More recently, this compound was identified in rose flower essential oil (Rosa damascena Mill) extracted using a water distillation method. google.com

Extraction methodologies for obtaining essential oils containing this compound from plant materials include hydrodistillation. google.com Studies have explored enhancing the efficiency of essential oil extraction by combining hydrodistillation with pretreatment techniques, such as High Pulsed Electric Field (HPEF) treatment. google.com In one study on rose flower essential oil extraction, HPEF treatment at a frequency of 20 Hz prior to hydrodistillation successfully extracted essential oils containing compounds like this compound. google.com

Identification in Microbial Volatile Organic Compound Profiles

This compound has been identified as a volatile organic compound (VOC) produced by various microorganisms, including bacteria and yeast. The production of VOCs by microorganisms plays a significant role in their interactions with the environment and other organisms. frontiersin.orgresearchgate.net

Research on endophytic bacteria isolated from sugar beet (Beta vulgaris) and sea beet (Beta maritima) identified this compound in the VOC profiles of several strains. frontiersin.orgresearchgate.net Specifically, Streptomyces sp. B86, Pantoea sp. Dez632, Pseudomonas sp. Bt851, and Stenotrophomonas sp. Sh622 were found to produce VOCs, with varying profiles among the strains. frontiersin.orgresearchgate.net Streptomyces sp. B86 produced 15 VOCs, Stenotrophomonas sp. Sh622 produced 20, Pantoea sp. Dez632 produced 28, and Pseudomonas sp. Bt851 produced 30. frontiersin.orgresearchgate.net this compound was specifically produced by strain B86. frontiersin.orgresearchgate.net It was identified as one of the main VOCs produced by Streptomyces sp. B86, with a peak area of 45.90% in the high-quality analysis. frontiersin.orgresearchgate.net

The identification of this compound in the VOC profiles of these bacteria suggests its potential role in microbial interactions, such as the observed effects of Streptomyces sp. B86 VOCs on the motility and chemotaxis behavior of Bacillus pumilus Isf19. frontiersin.orgresearchgate.net

Data on the identification of this compound in microbial VOC profiles are summarized below:

| Microorganism Strain | Source Plant | Number of VOCs Detected | This compound Production | Relative Peak Area (%) |

| Streptomyces sp. B86 | Sugar beet/Sea beet | 15 | Yes | 45.90 |

| Stenotrophomonas sp. Sh622 | Sugar beet/Sea beet | 20 | Not specified as main | Not specified |

| Pantoea sp. Dez632 | Sugar beet/Sea beet | 28 | Not specified as main | Not specified |

| Pseudomonas sp. Bt851 | Sugar beet/Sea beet | 30 | Not specified as main | Not specified |

Yeast strains isolated from organic sources have also been reported to produce this compound as part of their VOC profiles. d-nb.info

This compound is a branched-chain fatty alcohol with the molecular formula C₁₆H₃₄O. nih.gov It is typically a colorless to pale yellow liquid at room temperature. cymitquimica.com This compound has garnered attention for its diverse biological activities and biochemical interactions, which span antimicrobial, antifungal, herbicidal, and potential mammalian cell applications.

Biological Activities and Biochemical Interactions of 2 Hexyl 1 Decanol

Antimicrobial and Antifungal Efficacy

Research indicates that 2-Hexyl-1-decanol possesses antimicrobial and antifungal properties, demonstrating inhibitory effects against both bacteria and fungi. guidechem.comatamanchemicals.com

Antibacterial Mechanisms: Bactericidal and Membrane-Damaging Effects (e.g., against Staphylococcus aureus)

Studies have reported that this compound exhibits a bactericidal effect and membrane-damaging activity against Staphylococcus aureus. frontiersin.orgresearchgate.net This suggests that its antibacterial mechanism involves disrupting the integrity of the bacterial cell membrane, leading to cell death. Staphylococcus aureus is a Gram-positive bacterium known to cause various infections. nih.gov

Data on the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus has been reported.

Antifungal Properties and Inhibition of Yeast Growth (e.g., Candida glabrata)

This compound has been shown to have fungicidal properties and can inhibit the growth of yeasts such as Candida glabrata. biosynth.comnmppdb.com.ng Its antifungal activity has been observed when used as a cationic surfactant. biosynth.comnmppdb.com.ng Candida glabrata is a yeast species that can cause infections. scielo.br

While specific MIC or MFC (minimum fungicidal concentration) values for Candida glabrata directly linked to this compound in the search results are limited, the compound is recognized for its antifungal action. biosynth.comnmppdb.com.ng

Phytochemical and Herbicidal Applications

This compound is found in the essential oils of plants and has been investigated for its potential applications in agriculture, particularly as a herbicide and its influence on plant volatile organic compound profiles. biosynth.comguidechem.com

Herbicidal Activity Against Specific Plant Species (e.g., Amaranthus retroflexus)

Research indicates that this compound possesses herbicidal activity. guidechem.com Experiments, including petri dish seed germination methods and pot experiments, have demonstrated its effectiveness against Amaranthus retroflexus (redroot pigweed). guidechem.com Amaranthus retroflexus is a globally pervasive weed known for its rapid growth and high seed production. scielo.br

Studies have shown a positive correlation between the concentration of this compound and its herbicidal effect on Amaranthus retroflexus. guidechem.com At a dosage of 7.5 μL per culture dish, the growth of Amaranthus retroflexus was completely inhibited. guidechem.com The inhibitory effect is best observed at the maximum tested concentration. guidechem.com

Mammalian Cell Interactions and Therapeutic Potential

Investigations into the interactions of this compound with mammalian cells are ongoing, with some research suggesting potential therapeutic applications.

Studies have indicated that this compound may have potential therapeutic benefits for various skin conditions, such as eczema and psoriasis, due to its anti-inflammatory and moisturizing properties. atamanchemicals.com It is also noted for its antioxidant properties, which could help protect skin cells from environmental stressors. atamanchemicals.com Furthermore, it has been found to enhance the penetration of other active ingredients into the skin. atamanchemicals.com

Research has also explored the presence of this compound as a metabolite in different contexts related to mammalian cells. It was identified as a distinctive metabolite in extracts generated from fibroblasts, but not in those from certain breast cancer cells (MCF7). nih.gov Additionally, while not directly about this compound's therapeutic use in this context, studies involving the transport of human cell lines using decanol (B1663958) mixtures (including 1-decanol (B1670082), a related alcohol) have noted the sensitivity of certain cells (A549 cells) to the toxicity of 1-decanol, highlighting the importance of biocompatibility in such applications. unitn.it

Compounds and PubChem CIDs Mentioned:

Antioxidant Properties and Oxidative Stress Modulation

Oxidative stress arises from an imbalance between the production and scavenging of reactive oxygen species (ROS) in living systems nih.gov. This imbalance can lead to damage to cellular components, including lipids, DNA, RNA, and proteins nih.gov. Compounds with antioxidant properties can help to counteract oxidative stress by scavenging free radicals and other reactive species mdpi.com.

While specific detailed research findings focusing solely on the antioxidant activity of isolated this compound are limited in the provided snippets, its presence in various plant extracts with demonstrated antioxidant properties highlights its potential role in modulating oxidative stress.

Antiproliferative Effects on Cancer Cell Lines (e.g., b16 mouse melanoma cells)

The antiproliferative effects of compounds on cancer cell lines are a key area of cancer research. While the provided search results mention antiproliferative effects in the context of natural product-inspired drug profiling and other compounds iict.res.innuph.edu.uaslideshare.net, direct evidence specifically detailing the antiproliferative effects of this compound on cancer cell lines, such as B16 mouse melanoma cells, is not explicitly present.

Some studies mention the anti-tumor property of saponins (B1172615) isolated from Allium chinense bulb, noting their cytotoxicity and ability to inhibit the migration of B16 and 4T1 cells d-nb.info. However, this finding is attributed to saponins, not this compound itself, although this compound was also identified in Allium chinense extracts d-nb.info.

Therefore, based on the provided information, while this compound is found in some plants studied for anti-cancer properties, specific research detailing its direct antiproliferative effects on cancer cell lines like B16 mouse melanoma cells is not available.

Dermatological Research: Anti-inflammatory and Skin Barrier Enhancement

This compound has been investigated in dermatological research, particularly concerning its anti-inflammatory properties and its ability to enhance the skin barrier function atamanchemicals.com. It is used as an emollient and skin-softening agent in cosmetic and personal care products atamanchemicals.compaulaschoice.pl.

Hexyldecanol, including this compound, has been shown to have potential therapeutic benefits for various skin conditions, such as eczema and psoriasis atamanchemicals.com. Its anti-inflammatory properties may help reduce redness and irritation associated with these conditions atamanchemicals.com. Additionally, its moisturizing effects are believed to improve skin barrier function atamanchemicals.com.

Studies suggest that hexyldecanol's anti-inflammatory and moisturizing properties can contribute to the mitigation of symptoms associated with eczema and psoriasis atamanchemicals.com. By reducing redness and irritation and improving skin barrier function, it can aid in managing these conditions atamanchemicals.com. Products containing hexyldecanol are marketed as being suitable for skin prone to dryness, atopic eczema, and psoriasis, highlighting its perceived benefits in improving hydration and lipid levels in the skin glatte-cosmetics.com.

This compound is recognized as a penetration enhancer in dermatological formulations atamanchemicals.compaulaschoice.plgoogle.com. Penetration enhancers are substances that can alter the physical or chemical nature of the stratum corneum, the outermost layer of the skin, to facilitate the passage of other active ingredients into or through the skin google.com.

Research indicates that hexyldecanol can enhance the penetration of active ingredients into the deeper layers of the skin, thereby potentially increasing their effectiveness atamanchemicals.comgoogle.com. For example, it has been found that hexyldecanol can counteract the potential impediment of glycerin on the penetration of niacinamide and, in some cases, enable glycerin to synergistically enhance niacinamide penetration into and through the stratum corneum google.com. Combining glycerin with a penetration enhancer like hexyldecanol has been shown to enhance the penetration of vitamin B compounds, such as niacinamide, into the skin google.comgoogleapis.com.

Data Table: Enhancement of Niacinamide Penetration

| Formulation Component | Niacinamide Penetration | Notes |

| Niacinamide Alone | Baseline | |

| Niacinamide + Glycerin | Potentially Impeded | google.com |

| Niacinamide + Hexyldecanol | Enhanced | atamanchemicals.comgoogle.com |

| Niacinamide + Glycerin + Hexyldecanol | Synergistically Enhanced | google.comgoogleapis.com |

Insect Behavior Modification

This compound has also been implicated in modifying insect behavior, specifically in the context of attractant and repellent properties relevant to pest management.

Mitigation of Eczema and Psoriasis Symptoms

Insect Behavior Modification

Attractant and Repellent Properties in Pest Management Strategies

Understanding the olfactory system of insects is crucial for developing effective pest management strategies, including the use of attractants and repellents nih.gov. Odorant-binding proteins (OBPs) in insect antennae play a key role in transporting chemical cues, such as pheromones and volatile compounds from host plants, to olfactory receptors, which ultimately leads to behavioral responses oup.com.

Research on Chrysopa pallens, a natural predator of various pests, has shown that this compound strongly binds to one of its odorant-binding proteins, CpalOBP2, with a low dissociation constant (Ki = 0.37 µM) nih.gov. This strong binding suggests that this compound is a significant ligand for this OBP and could play a role in the insect's olfactory perception nih.gov.

While the binding affinity indicates a potential interaction with the insect's olfactory system, the specific behavioral response (attraction or repellence) of Chrysopa pallens to this compound is not explicitly detailed as either a strong attractant or repellent in the provided snippets, although the study aimed to identify compounds that could elicit behavioral responses nih.gov. The study did identify other compounds that elicited repellent behavioral responses from C. pallens, such as farnesene (B8742651) and farnesol (B120207) nih.gov.

Another study on the whitefly Bemisia tabaci identified this compound as one of the EAD (electroantennogram) active compounds that elicited an antennal response in viruliferous whiteflies when exposed to healthy plant volatiles frontiersin.org. This indicates that the whitefly's antennae can detect this compound. However, the specific behavioral outcome (attraction or repellence) of B. tabaci to this compound is not explicitly stated in the provided text, although other compounds were identified as either attractants (dodecanal, cedrol, α-cedrene) or repellents (stearic acid, 2-ethylhexanol, 2-butyl-1-octanol) for B. tabaci mdpi.com.

Therefore, while this compound interacts with the olfactory systems of certain insects, suggesting a role in mediating their behavior, the precise nature of this behavioral modification (attraction or repellence) requires further detailed investigation based on the provided information.

Electroantennography and Olfactory Behavioral Response Studies

Electroantennography (EAG) and olfactory behavioral studies are crucial techniques for understanding how insects detect and respond to volatile organic compounds (VOCs) in their environment. These studies can reveal the physiological sensitivity of insect antennae to specific chemicals and the subsequent behavioral changes elicited by these cues. Research involving this compound has demonstrated its role as an olfactorily active compound in several insect species.

Studies utilizing gas chromatography coupled with electroantennographic detection (GC-EAD) have identified this compound as a compound that elicits an antennal response in various insects. For instance, this compound was found to be one of the EAD-active compounds in the volatiles emitted by healthy chili plants that elicited antennal responses in viruliferous Bemisia tabaci whiteflies. frontiersin.org Non-viruliferous whiteflies also showed a response to this compound when exposed to healthy plant volatiles. frontiersin.org Another study on B. tabaci whiteflies exposed to volatiles from tomato plants under different stress conditions also identified this compound as a compound that elicited an antennal response in female whiteflies. researchgate.net

In the Australian fruit fly, Bactrocera tryoni, this compound was identified as a microbial volatile organic compound (MVOC) that triggered GC/EAD responses in virgin female flies. nih.govmdpi.com These MVOCs were emitted by symbiotic bacteria belonging to the family Enterobacteriaceae, which are commonly associated with this fruit fly species. nih.gov

Beyond general antennal responses, research has delved into the molecular mechanisms underlying the detection of this compound. In the natural predator Chrysopa pallens, odorant-binding proteins (OBPs) play a key role in the olfactory system by transporting chemical cues to olfactory receptors. oup.comnih.gov Ligand-binding assays have shown that this compound strongly binds to CpalOBP2 in Chrysopa pallens, with a reported dissociation constant (Ki) of 0.37 µM. nih.gov This strong binding affinity suggests that CpalOBP2 is involved in the detection of this compound by C. pallens. nih.gov

Behavioral trials with Chrysopa pallens using compounds that showed high binding affinities to CpalOBPs revealed that some of these compounds were able to elicit significant behavioral responses. nih.gov While the specific behavioral response of C. pallens to this compound alone is not explicitly detailed as an attractant or repellent in the provided search results, the strong binding to CpalOBP2 and the inclusion of this compound in behavioral studies of C. pallens suggest its potential influence on the insect's behavior nih.gov.

The involvement of this compound in the olfactory responses of different insect species highlights its potential ecological significance, particularly in mediating interactions between insects and their host plants or associated microorganisms. The observed antennal activity in whiteflies exposed to plant volatiles and in fruit flies exposed to microbial volatiles underscores the compound's role as a chemosensory cue in these systems.

Here is a summary of research findings related to this compound in electroantennography and olfactory behavioral studies:

| Insect Species | Stimulus Source | Technique | Finding | Citation |

| Bemisia tabaci | Healthy chili plant volatiles | GC-EAD | Elicited antennal response in viruliferous and non-viruliferous whiteflies. | frontiersin.org |

| Bemisia tabaci | Tomato plant volatiles (stressed) | GC-EAD | Elicited antennal response in female whiteflies. | researchgate.net |

| Bactrocera tryoni | Microbial volatiles (Enterobacteriaceae) | GC-EAD | Triggered antennal response in virgin female fruit flies. | nih.govmdpi.com |

| Chrysopa pallens | This compound | Ligand Binding Assay | Strongly binds to CpalOBP2 (Ki = 0.37 µM). | nih.gov |

| Chrysopa pallens | Compounds binding to CpalOBPs | Behavioral Trial | Included in trials of compounds eliciting behavioral responses. | nih.gov |

Environmental Impact and Degradation Pathways of 2 Hexyl 1 Decanol

Biodegradation Studies and Mechanisms

The biodegradation of 2-Hexyl-1-decanol is a key factor in determining its persistence in the environment. Studies have investigated its enzymatic cleavage and degradation rates in different environmental compartments.

Enzymatic Cleavage Efficiency (e.g., by Trypsin for Histidine-Surfactant Derivatives)

Research into histidine-surfactants derived from this compound has shown promising results regarding enzymatic degradation. These histidine-surfactants demonstrated over 90% enzymatic cleavage by trypsin within 24 hours, indicating a potential pathway for the breakdown of such derivatives in biological systems. This efficiency was noted to outperform linear alcohols like 1-hexadecanol (B1195841) . While a significant portion could be degraded within the first 4 hours, complete degradation of the histidine-2-hexyl-1-decanol ester (HDE) was not observed within 24 hours, potentially due to its hydrophobicity and possible co-precipitation with the conjugate during the cleavage process nih.gov.

Degradation Rates in Aquatic and Soil Environments

This compound is considered readily biodegradable, with a reported aerobic biodegradation of 79% over 28 days according to OECD Test Guideline 310 chemicalbook.com. While specific detailed degradation rates in various aquatic and soil environments are not extensively detailed in the provided snippets, its presence has been noted in contexts such as contaminated ground and river water, suggesting its introduction into these environments unram.ac.iddtic.milresearchgate.net. The degradation of organic compounds in water can be influenced by various factors, including the presence of other substances and microbial communities iaea.orgrsc.org.

Role of Microbial Communities in Bioremediation (e.g., in contaminated sediments)

Microbial communities play a crucial role in the bioremediation of organic pollutants. This compound has been identified in arsenic-contaminated sediment, where distinct classes of non-polar compounds were found in different cyanobacterial lineages researchgate.net. While the direct role of specific microbial communities in the bioremediation of this compound in contaminated sediments is not explicitly detailed, the presence of this compound in such environments and the known capacity of microorganisms for bioremediation of hydrocarbons and other organic compounds suggest a potential for microbial degradation rsc.orgresearchgate.netresearchgate.net. Studies on the biological removal of organic compounds from hydraulic fracturing produced water, which can contain this compound, highlight the variability in biodegradability depending on the composition of the produced water and the microbial community rsc.org. Extracellular microbial lipids, or biosurfactants, produced by microorganisms can also play a role in bioremediation strategies researchgate.net.

Ecotoxicological Assessment and Environmental Fate Modeling

Ecotoxicological assessments provide insight into the potential harm of this compound to various organisms and its fate in the environment.

Acute and Chronic Toxicity to Aquatic Organisms (e.g., Daphnia magna, Zebrafish)

Studies have assessed the toxicity of this compound to aquatic organisms. For Daphnia magna, the static test EC50 is reported as > 0.035 mg/L over 48 hours, based on OECD Test Guideline 202 chemicalbook.comchemicalbook.in. This indicates relatively low acute toxicity to Daphnia magna.

Toxicity to zebrafish (Danio rerio) has also been investigated. The acute toxicity 96-hour LC50 for zebrafish embryos and adult fish is reported as greater than 100 mg/L, classifying it as having low toxicity at this stage guidechem.com. However, this compound can influence the content of reactive oxygen species (ROS) in zebrafish, significantly reducing it in embryos but increasing it in adult fish guidechem.com. It can also inhibit superoxide (B77818) dismutase and hydrogen peroxide enzyme activity in embryos, while inducing glutathione (B108866) peroxidase activity guidechem.com. At concentrations greater than 2 μg/L, the activity of CAT and GSH-Px enzymes in embryos does not change with increasing concentration guidechem.com. Discrepancies in toxicity results can arise from variations in test organisms and exposure durations .

Toxicity to algae, specifically Pseudokirchneriella subcapitata, shows a static test EC50 of > 0.011 mg/L over 72 hours chemicalbook.com. For fish like Leuciscus idus (Golden orfe), the static test LC50 is > 10.000 mg/L over 48 hours chemicalbook.comchemicalbook.in.

Here is a summary of aquatic toxicity data:

| Organism | Test Type | Endpoint | Value (> or <) | Concentration (mg/L) | Exposure Time | Guideline | Citation |

| Daphnia magna | Static | EC50 | > | 0.035 | 48 h | OECD TG 202 | chemicalbook.comchemicalbook.in |

| Pseudokirchneriella subcapitata | Static | EC50/LC50 | > | 0.011 / 0.0113 | 72 h | OECD TG 201 | chemicalbook.comchemicalbook.in |

| Leuciscus idus | Static | LC50 | > | 10.000 | 48 h | - | chemicalbook.comchemicalbook.in |

| Zebrafish (embryo/larvae) | - | LC50 | > | 100 | 96 h | - | guidechem.com |

This compound is considered toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment scbt.comscbt.com.

Methodological Challenges in Reconciling Discrepant Ecotoxicity Data

Reconciling discrepant ecotoxicity data for branched alcohols, such as this compound, presents methodological challenges. Researchers must standardize test protocols, such as those outlined by OECD guidelines, and account for environmental degradation products, including carboxylic acids formed through oxidation. Multivariate analysis can be employed to isolate confounding variables like pH or temperature that may influence results.

For long-chain aliphatic alcohols, including branched isomers, solubility limits can make observing ecotoxic effects challenging, particularly for compounds with chain lengths above C12. epa.gov While quantitative structure-activity relationships ((Q)SARs) can estimate properties, measured data for pure long-chain alcohols are generally close to complete, and models may overestimate certain parameters, with overestimation increasing with carbon chain length. epa.gov

Environmental Release Pathways and Dispersal Patterns

Environmental release of this compound can occur from various sources, including its use in consumer products such as cleaning agents, automotive care products, paints, coatings, adhesives, fragrances, and air fresheners. atamanchemicals.com Release can also happen during industrial processes, including its manufacture, the formulation of mixtures, and in the production of articles. atamanchemicals.com

The substance is used in washing and cleaning products, lubricants and greases, coating products, inks and toners, hydraulic fluids, and metal working fluids. atamanchemicals.com It is also used in the formulation of mixtures and/or re-packaging, and for the manufacture of chemicals, rubber products, and plastic products. atamanchemicals.com

Based on adsorption data for similar long-chain alcohols, this compound is expected to adsorb readily to soils and sediments, suggesting it would be immobile in these matrices. europa.eu However, its rapid degradation limits the availability of the substance to bind to substrates. europa.eu Even when sorbed to sediment or soil, the substance will readily degrade as it desorbs. europa.eu

Thermal and Chemical Stability in Environmental Matrices

This compound is considered stable under recommended storage conditions. chemicalbook.com However, it is incompatible with strong oxidizing agents. chemicalbook.comscbt.com

Degradation under Varying Temperature and Moisture Conditions (e.g., in food matrices)

Studies on the degradation of this compound under varying temperature and moisture conditions, such as in food matrices, indicate that its levels can decrease over time. For example, in high-moisture brown rice stored at 25°C, the concentration of this compound decreased. This suggests that temperature and moisture can influence its stability and degradation in such matrices.

Thermal degradation of this compound can occur at elevated temperatures. Above 160°C, the compound undergoes decomposition, potentially releasing aldehydes like hexanal. Mitigation strategies for thermal degradation risks during high-temperature applications include the use of inert atmospheres (e.g., nitrogen or argon).

Oxidation to Carboxylic Acids and Other Degradation Products

Biodegradation of this compound is expected to occur rapidly due to its ready biodegradability. europa.eu Two primary biodegradation pathways have been identified for long-chain alcohols: oxidation of the alcohol to a fatty acid followed by beta-oxidation to form carbon dioxide, and omega-oxidation of the methyl group yielding dioic acids, which also undergo beta-oxidation. europa.eu Biodegradation of this compound is not expected to produce degradation products of concern. europa.eu

Oxidation of this compound can lead to the formation of hexyl-decanoic acid, particularly when strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide are present under acidic conditions. Aldehydes, such as hexanal, can also be formed as degradation products, particularly under high-temperature conditions.

In the context of food matrices like brown rice, this compound is one of the volatile compounds present, alongside aldehydes, ketones, and furans, which can be influenced by oxidative degradation processes. mdpi.com

Here is a summary of some ecotoxicity data for this compound:

| Organism | Endpoint | Value | Exposure Time | Test Guideline | Citation |

| Leuciscus idus | LC50 | > 10.000 mg/l | 48 h | - | chemicalbook.com |

| Daphnia magna | EC50 | > 0.035 mg/l | 48 h | OECD Test Guideline 202 | chemicalbook.com |

| Pseudokirchneriella subcapitata | LC50 | > 0.011 mg/l | 72 h | OECD Test Guideline 201 | chemicalbook.com |

Summary of Ecotoxicity Data for this compound

| Organism | Endpoint | Value | Exposure Time | Test Guideline |

|---|---|---|---|---|

| Leuciscus idus | LC50 | > 10.000 mg/l | 48 h | - |

| Daphnia magna | EC50 | > 0.035 mg/l | 48 h | OECD Test Guideline 202 |

| Pseudokirchneriella subcapitata | LC50 | > 0.011 mg/l | 72 h | OECD Test Guideline 201 |

Derivatives and Structure Activity Relationships of 2 Hexyl 1 Decanol

Synthesis and Characterization of Functionalized Derivatives

The functionalization of 2-hexyl-1-decanol primarily involves reactions at the hydroxyl group, leading to derivatives with altered chemical and physical properties.

This compound can be oxidized to its corresponding carboxylic acid, 2-hexyl-1-decanoic acid. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromium trioxide under acidic conditions. Catalytic oxidation using palladium, platinum, or ruthenium catalysts also presents a viable route to Guerbet acids from Guerbet alcohols. aocs.org Another method involves a two-step process where the Guerbet alcohol is first dehydrogenated to the corresponding aldehyde, which is then oxidized to the carboxylic acid using oxygen or an oxygen-containing gas mixture. google.com This process is often employed in industrial settings to produce Guerbet acids. unibo.it

The resulting 2-hexyl-1-decanoic acid, also known as isopalmitic acid, is a branched-chain fatty acid with distinct physical properties compared to its linear isomer, palmitic acid.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C16H32O2 | nih.gov |

| Molecular Weight | 256.42 g/mol | nih.gov |

| Boiling Point | 268 °C (lit.) | sigmaaldrich.com |

| Melting Point | 18 °C (lit.) | sigmaaldrich.com |

| Density | 0.874 g/mL at 25 °C (lit.) | sigmaaldrich.com |

| Refractive Index | n20/D 1.446 (lit.) | sigmaaldrich.com |

The aldehyde corresponding to this compound, 2-hexyl-1-decanal, is a key intermediate in the Guerbet reaction for the synthesis of this compound itself. rsc.orgcore.ac.uk The dehydrogenation of the starting alcohol to an aldehyde is the initial step in this condensation reaction. core.ac.uk Conversely, the reduction of this compound to 2-hexyl-1-decanal is not a typical transformation, as the alcohol is already in a reduced state compared to the aldehyde. However, the aldehyde can be formed as a byproduct during the synthesis of Guerbet alcohols. chemicalbook.com The dehydrogenation of Guerbet alcohols to Guerbet aldehydes can be carried out over a copper catalyst at elevated temperatures and reduced pressure. google.com

The hydroxyl group of this compound readily undergoes esterification with various carboxylic acids to form esters. These esters are valued for their properties as emollients and lubricants. For instance, 2-hexyldecyl benzoate (B1203000) and acetate (B1210297) derivatives are synthesized for use in cosmetic and personal care products. globalbankingandfinance.com The esterification process typically involves reacting the alcohol with the corresponding acid or acid derivative.

Guerbet alcohol esters are noted for their liquidity at low temperatures and resistance to oxidation. researchgate.net The properties of these esters can be tailored by the choice of the acid used for esterification.

| Ester | Molecular Formula | Molecular Weight | Intended Use |

|---|---|---|---|

| 2-Hexyldecyl Benzoate | C23H38O2 | 346.55 g/mol | Emollient in cosmetics |

| 2-Hexyldecyl Acetate | - | - | Component in cosmetic preparations |

Reduction Products (e.g., 2-Hexyl-1-decanal)

Comparative Analysis with Structurally Related Alcohols

The unique branched structure of this compound imparts specific properties that differ significantly from its linear isomers and other related alcohols.

The biological activity of alcohols, particularly their antimicrobial properties, is influenced by both chain length and branching. For aliphatic alcohols, antimicrobial activity generally increases with the length of the alkyl chain up to a certain point, after which it decreases due to a reduction in water solubility. dtic.mil

Branching in the alcohol structure has been shown to decrease its germicidal action when compared to a linear alcohol with the same number of carbon atoms. dtic.mil The arrangement of the carbon chain from primary to iso- to secondary to tertiary also results in a decrease in antimicrobial activity. dtic.mil Therefore, this compound would be expected to have a different, likely reduced, antimicrobial profile compared to its linear counterpart, 1-hexadecanol (B1195841). However, branched fatty alcohols have been noted for their low irritation potential, which is a desirable property in cosmetic and pharmaceutical applications. cosmeticsandtoiletries.comgoogle.com

The β-branching in Guerbet alcohols like this compound has a profound effect on their thermophysical properties, most notably a significant depression of the melting point compared to their linear isomers. core.ac.ukcosmeticsandtoiletries.comrsc.org This property is crucial for applications requiring fluidity at low temperatures, such as in lubricants and cosmetics. rsc.orgcosmeticsandtoiletries.com

The branching also leads to lower viscosity compared to linear alcohols of the same molecular weight. core.ac.ukgoogle.com Guerbet alcohols are also characterized by low volatility and good oxidative and color stability due to their saturated nature. researchgate.netcosmeticsandtoiletries.com These properties make them excellent solvents for various active ingredients, particularly in cosmetic formulations where they can dissolve UV filters and other components. globalbankingandfinance.comwindows.net

| Carbon Atoms | Linear Alcohol Melting Point (°C) | Guerbet Alcohol Melting Point (°C) | Reference |

|---|---|---|---|

| 16 | 49.3 | -21 to -15 | cosmeticsandtoiletries.com |

Structure-Toxicity Relationships in Aquatic Systems

The relationship between the chemical structure of an organic compound and its toxicity to aquatic organisms is a critical aspect of environmental risk assessment. For aliphatic alcohols, such as this compound, factors like carbon chain length, the degree of branching, and water solubility are key determinants of their aquatic toxicity. oecd.orgnih.gov this compound is a C16 branched-chain primary alcohol, specifically a Guerbet alcohol, and its structure significantly influences its behavior and toxicological impact in aquatic environments. guidechem.com

Research into the aquatic toxicity of long-chain alcohols has led to the development of Quantitative Structure-Activity Relationships (QSARs), which are models that correlate molecular structure with biological activity. nih.govresearchgate.net For alcohols, toxicity is often attributed to a non-specific mechanism known as narcosis, where the chemical accumulates in the lipid membranes of organisms, causing disruption. nih.gov The potential for narcosis is frequently correlated with the octanol-water partition coefficient (Log Kow), a measure of a substance's hydrophobicity. nih.gov The branched structure of this compound, compared to its linear C16 isomer, affects its Log Kow and, consequently, its toxic potential.

Studies on long-chain alcohols indicate that as the carbon chain length increases, acute aquatic toxicity generally increases up to a certain point, after which a decrease in water solubility limits the bioavailability of the alcohol, leading to an apparent reduction in toxicity. oecd.orgresearchgate.net For alcohols with chain lengths greater than C14, effects are often not observed up to the limit of their water solubility. oecd.org However, this compound is classified as toxic to aquatic life, with the potential for long-lasting harmful effects. scbt.comtcichemicals.com

The branched nature of Guerbet alcohols like this compound results in different physical properties compared to their linear counterparts. While data for direct comparison of branched versus linear C16 alcohols is limited, general principles of SAR suggest that branching can increase water solubility and alter bioavailability, which in turn modifies toxicity. oecd.org The metabolic breakdown of mono-branched alcohol isomers is considered to be as efficient as that of linear alcohols, involving similar biological pathways. oecd.org

Specific ecotoxicological data for this compound have been determined for several aquatic species. These findings quantify the acute toxicity of the compound to representative organisms from different trophic levels.

Ecotoxicity Data for this compound

The following table summarizes the acute toxicity of this compound to various aquatic organisms.

| Species | Type of Test | Endpoint | Value | Exposure Time | Reference |

| Pimephales promelas (Fathead minnow) | Acute | LC50 | =1.01 mg/L | 96 h | lgcstandards.com |

| Leuciscus idus (Golden orfe) | Acute | LC50 | >10,000 mg/L | 48 h | echemi.comchemicalbook.com |

| Daphnia magna (Water flea) | Acute | EC50 | >0.035 mg/L | 48 h | echemi.comchemicalbook.com |

| Desmodesmus subspicatus (Green algae) | Acute | EC50 | =0.97 mg/L | 96 h | lgcstandards.com |

| Pseudokirchneriella subcapitata (Green algae) | Acute | EC50 | >0.011 mg/L | 72 h | echemi.comchemicalbook.com |

| Activated sludge | Acute | EC0 | >=1,000 mg/L | 3 h | echemi.com |

LC50 (Lethal Concentration 50): The concentration of a chemical which kills 50% of a sample population. EC50 (Effective Concentration 50): The concentration of a chemical which causes a specified effect in 50% of a sample population. EC0 (Effective Concentration 0): The concentration at which no effect is observed.

The data indicates that while some tests show high concentrations are needed to elicit a toxic response in certain species like Leuciscus idus, other organisms such as Pimephales promelas and the alga Desmodesmus subspicatus are affected at much lower concentrations. lgcstandards.comechemi.comchemicalbook.com This variability highlights the importance of assessing a range of species to understand the full scope of potential aquatic toxicity. The structural characteristic of being a branched C16 alcohol places this compound in a category of substances that warrant careful consideration due to their potential for high acute toxicity to some aquatic organisms. oecd.org

Advanced Research Applications and Industrial Relevance of 2 Hexyl 1 Decanol

Lubricant Formulation Science

The use of 2-hexyl-1-decanol is well-established in the formulation of high-performance lubricants for both automotive and industrial applications. datahorizzonresearch.com Its properties contribute to improved efficiency, stability, and longevity of machinery.

Viscosity Index and Stability Under Extreme Conditions

A critical characteristic of any lubricant is its ability to maintain viscosity across a wide range of temperatures. This compound contributes to a favorable viscosity index, which signifies that the lubricant's viscosity changes less with temperature fluctuations. This stability is crucial for ensuring consistent performance in engines and industrial machinery that operate under extreme conditions, from cold starts to high-temperature operations. The high boiling point and flash point of this compound further attest to its thermal stability. echemi.comwindows.net

Interactive Table: Physical Properties of this compound Relevant to Lubricant Performance

| Property | Value | Reference |

|---|---|---|

| Boiling Point | 193-197 °C at 33 mmHg | boyang-chemical.comchembk.com |

| Flash Point | 159 °C | echemi.comchemicalbook.com |

| Viscosity | 38 mPas @ 20°C | windows.net |

| Molecular Weight | 242.44 g/mol | nih.govontosight.ai |

Advanced Materials Science in Coatings and Paints

In the realm of materials science, this compound is a valuable component in the formulation of advanced coatings and paints, contributing to both application efficiency and the durability of the final product.

Improved Wetting and Spreading Properties

This compound functions as an effective wetting and spreading agent in paint and coating formulations. nih.gov Its surfactant-like properties, stemming from its amphipathic nature with both hydrophobic and hydrophilic parts, allow it to reduce the surface tension between the coating and the substrate. ontosight.aicymitquimica.com This leads to a more uniform application and better adhesion of the paint to the surface. Its use as a solvent in various formulations also contributes to these improved application characteristics. atamanchemicals.com

Enhanced Durability and Environmental Resistance

The incorporation of this compound into coatings can enhance their durability and resistance to environmental factors. It can be used in the synthesis of polyurethane coatings, which are known for their stain resistance and durability. google.com Furthermore, its derivatives can be part of polymer systems in paints designed to have improved color acceptance and stability. google.com The inherent oxidative and color stability of Guerbet alcohols like this compound contribute to the long-term performance and appearance of the coatings. windows.net

Pharmaceutical and Biomedical Engineering

While the primary applications of this compound are in industrial settings, there is emerging research into its potential in the pharmaceutical and biomedical fields. It has been isolated from natural sources like Lonicera japonica Thunb. and has been noted for its use in cosmetic and pharmaceutical preparations. boyang-chemical.com

Research has indicated that this compound can be employed as an organic solvent in specialized extraction techniques, such as parallel artificial liquid membrane extraction (PALME), for the analysis of non-polar acidic drugs from human plasma. boyang-chemical.comatamanchemicals.com This suggests its utility in drug analysis and development. Furthermore, its interactions with biological membranes are a subject of interest, with potential applications as a component in drug delivery systems or as a biocompatible material. ontosight.ai Studies have also observed its presence in marine cyanobacteria, hinting at its natural origins and potential for biotechnological production. researchgate.net

Solvent Properties for Drug Extraction (e.g., Parallel Artificial Liquid Membrane Extraction)

Sustainable Energy Research

The potential of this compound as a next-generation fuel source is an active area of investigation, focusing on its use as a biofuel and a fuel additive.

Recent studies have highlighted the potential of this compound as a biofuel, citing its high energy content and low toxicity as promising features for an alternative to conventional fossil fuels. atamanchemicals.com It is considered a promising natural fuel that is cleaner than ethanol (B145695) and releases more heat upon combustion. guidechem.com In one study, this compound was successfully used as a monovalent alcohol to dissolve precipitates in biodiesel blends, which can form when mixing biodiesel with fossil diesel. thuenen.de Researchers tested a B10 blend (10% biodiesel, 90% fossil diesel) containing 8% this compound and found that it produced lower NOx emissions than the B10 blend without the alcohol additive. thuenen.de

Table 3: Research Findings on this compound in Biofuel Blends

| Blend Composition | Observation | Reference |

| B10 (10% Biodiesel) + 8% this compound | Acceptable flashpoint according to DIN EN 590. | thuenen.de |

| B10 (10% Biodiesel) + 8% this compound | Prevents the occurrence of precipitates. | thuenen.de |

| B10 (10% Biodiesel) + 8% this compound | Lower NOx emissions compared to pure B10 blend. | thuenen.de |

| B10 (10% Biodiesel) + 8% this compound | No significant changes in CO, HC, and PM emissions. | thuenen.de |

Research has identified this compound as a novel octane (B31449) booster. guidechem.com Its properties as a high-octane fuel, with a calorific value similar to that of gasoline, allow it to be used as an additive to extend the knock limit of gasoline. guidechem.com This capability is critical for improving engine performance and efficiency by preventing premature fuel detonation, or "knocking."

Investigation as a Biofuel Component

Flavor and Fragrance Chemistry

While not a primary application, this compound and its derivatives contribute to the complex aroma profiles in certain areas of food and fragrance science.

Application in Alkali-Resistant Fragrance Formulations

This compound is a valuable component in the formulation of fragrances intended for alkaline products. Its chemical structure, a branched-chain primary alcohol, imparts significant stability in high-pH environments, a critical attribute for fragrances used in soaps, detergents, and other cleaning products. Due to its strong alkali resistance, it can be effectively used as a soap fragrance, ensuring the scent's integrity and longevity in the final product.

The utility of this compound extends to its role as a precursor in the synthesis of other fragrance ingredients. Its acetate (B1210297) derivatives, for instance, are known to possess citron and lavender aromas and are used as raw materials in the creation of various scents. The stability of the parent alcohol in alkaline conditions is a key factor in the performance of these subsequent fragrance compounds.

Furthermore, its physical properties, such as being a colorless oily liquid with a mild, sweet odor, make it a suitable base and solvent in fragrance compositions. nih.gov It is also utilized in a variety of consumer products, including washing and cleaning liquids and air fresheners. atamanchemicals.com

Advanced Separation Technologies

Application in Membrane-Based Extraction Processes

This compound serves as a key organic solvent in advanced membrane-based extraction techniques, most notably in Parallel Artificial Liquid Membrane Extraction (PALME). scientificlabs.comboyang-chemical.comlookchem.comchemicalbook.comsigmaaldrich.com This application is particularly significant in the fields of bioanalysis and pharmaceutical research. In PALME, a small volume of an organic solvent, such as this compound, is immobilized within the pores of a flat membrane, which then separates a sample solution (donor phase) from a receiving solution (acceptor phase).

The branched structure and hydrophobic nature of this compound make it an effective solvent for the extraction of non-polar acidic drugs from complex biological matrices like human plasma. scientificlabs.comlookchem.comchemicalbook.comsigmaaldrich.com Its compatibility with hydrophobic matrices is a key factor in its efficacy in these extraction systems.

In the context of supported liquid membrane (SLM) extraction, long-chain alcohols like decanol (B1663958) (a related compound) are used to facilitate the coalescence of emulsions and prevent phase separation of the organic solution. acs.org While the specific use of this compound in this exact SLM application for metal ion separation is not detailed, its properties as a long-chain alcohol suggest potential applicability. SLM technology itself is a powerful method for the separation of various ions and molecules, where an organic liquid containing a carrier is held within a porous support. msrjournal.com

Role in Analytical Sample Preparation Protocols

The use of this compound is integral to specific analytical sample preparation protocols designed to isolate and preconcentrate analytes from complex mixtures prior to analysis. Its primary role in this area is as a solvent in liquid-phase microextraction (LPME) techniques.

The most prominent example is its application in Parallel Artificial Liquid Membrane Extraction (PALME), which is a miniaturized sample preparation method. scientificlabs.comlookchem.comchemicalbook.comsigmaaldrich.com In a typical PALME procedure for the analysis of acidic drugs in plasma, this compound functions as the organic liquid membrane that selectively extracts the target analytes. sigmaaldrich.com This process allows for the efficient separation and concentration of the compounds of interest, thereby enhancing the sensitivity and selectivity of subsequent analytical measurements by instruments like gas chromatography (GC) or liquid chromatography (LC). sigmaaldrich.com

The selection of this compound in these protocols is based on its physical and chemical properties, which are summarized in the table below. Its low water solubility and appropriate density and viscosity contribute to the stability of the liquid membrane and the efficiency of the extraction process. cymitquimica.com

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₃₄O | nih.gov |

| Molecular Weight | 242.44 g/mol | nih.gov |

| Appearance | Colorless oily liquid | nih.gov |

| Melting Point | -21 to -15 °C | scientificlabs.comsigmaaldrich.com |

| Boiling Point | 193-197 °C / 33 mmHg | scientificlabs.comsigmaaldrich.com |

| Density | 0.836 g/mL at 25 °C | scientificlabs.comsigmaaldrich.com |

| Refractive Index | n20/D 1.449 | scientificlabs.comsigmaaldrich.com |

| Solubility | Soluble in organic solvents, limited solubility in water | cymitquimica.com |

Future Directions and Interdisciplinary Research on 2 Hexyl 1 Decanol

Integrated Omics Approaches for Understanding Biological Interactions

The advent of high-throughput omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful toolkit for elucidating the complex biological interactions of 2-hexyl-1-decanol. Integrated multi-omics approaches are pivotal for building a comprehensive understanding of how this compound interacts with living organisms at a molecular level. nih.gov

Metabolomics studies have already identified this compound as a metabolite in various biological systems. For instance, it has been detected in the cuticular wax of Triticum aestivum (wheat), suggesting a potential role in plant defense mechanisms against herbivores. researchgate.net Untargeted metabolomics analysis of in vitro raised tissues of Digitalis purpurea L. also revealed the presence of this compound. semanticscholar.org Furthermore, it has been identified as a volatile compound in several tea cultivars (Camellia sinensis) and its concentration has been correlated with changes in the quality of high-moisture japonica brown rice during storage. maxapress.commdpi.com In the context of environmental science, gas chromatography-mass spectrometry (GC-MS) analysis of sediment co-contaminated with chlorolignin waste from pulp-paper mills detected this compound among other organic pollutants, indicating its presence in complex environmental matrices. frontiersin.org

Future research can leverage these findings by combining metabolomic data with transcriptomic and proteomic analyses. Such integrative studies could reveal the genetic and enzymatic pathways influenced by this compound. For example, by correlating the expression levels of specific genes and proteins with the abundance of this compound, researchers can identify novel biological pathways and regulatory networks. nih.govusp.br This approach is crucial for understanding its role in plant physiology, its metabolism by microorganisms, and its potential bioactivity.

Development of Novel Catalytic Systems for Sustainable Production

The primary industrial synthesis route for this compound is the Guerbet reaction, which involves the base-catalyzed condensation of 1-octanol (B28484). aocs.org While effective, traditional Guerbet processes often require high temperatures and pressures, and the use of homogeneous basic catalysts like potassium hydroxide (B78521) (KOH) can lead to challenges in catalyst separation and recycling, as well as the formation of by-products. researchgate.net

Future research is focused on developing novel heterogeneous catalytic systems to make the production of this compound more sustainable and efficient. The development of bifunctional catalysts, which possess both dehydrogenating/hydrogenating and basic sites, is a promising avenue. researchgate.net Researchers are exploring various materials, including:

Mixed Metal Oxides: Copper-nickel catalysts supported on materials like hydrotalcite or alumina (B75360) have shown high activity and selectivity. chemicalbook.comgoogle.comepo.org For instance, a catalyst system of KOH with a CuO-NiO supported on CaCO3 has been used for the synthesis of this compound from n-octanol. guidechem.com

Nanoparticle Catalysts: "In-situ" preparation and deposition of Ni-Cu nanoparticles on supports like γ-Al2O3 have demonstrated excellent catalytic activity for the self-condensation of 1-octanol to this compound. researchgate.net

Iridium and Palladium Complexes: Iridium and palladium-based catalysts have also been investigated for Guerbet-type reactions, showing potential for high efficiency. aocs.orgresearchgate.net

The table below summarizes various catalytic systems and their reported performance in the synthesis of this compound.

| Catalyst System | Starting Material | Reaction Conditions | Yield/Selectivity | Reference |

| Potassium hydroxide, Copper-nickel catalyst on hydrotalcite | 1-Octanol | 190-225°C, 8 hours | 83.4% this compound in final mixture | chemicalbook.com |

| Potassium hydroxide, Copper-nickel catalyst | 1-Octanol | Up to 220°C, 3.5 hours | 91.0% yield, 95.5% selectivity | google.comepo.org |

| KOH, CuO-NiO on CaCO3 | n-Octanol | 240°C, 1 hour | High purity after distillation | guidechem.com |

| Nickel or copper-nickel catalyst, KOH | 1-Decanol (B1670082) and 1-Octanol | 230–250°C, 3-10 hours | >90% yield | |

| Ni-Cu nanoparticles on γ-Al2O3, KOH | 1-Octanol | Not specified | ~95% conversion after 1-3 hours | researchgate.net |

Future work in this area will likely focus on designing catalysts with higher activity at lower temperatures, improved stability and reusability, and greater resistance to poisoning by by-products. The goal is to develop a truly "green" and economically viable process for the production of this compound.

Predictive Toxicology and Environmental Risk Assessment Models

As the production and use of this compound expand, a thorough understanding of its toxicological profile and environmental fate is crucial. Predictive toxicology, utilizing computational models like Quantitative Structure-Activity Relationship (QSAR) models, is becoming an essential tool for assessing the potential risks of chemicals without extensive animal testing. habitablefuture.org

The DSSTox (Distributed Structure-Searchable Toxicity) database provides a platform for high-quality public chemistry resources to support improved predictive toxicology. Ecotoxicological data indicates that this compound may cause long-term adverse effects in the aquatic environment. scbt.comtcichemicals.com However, it is also reported to be readily biodegradable, with a 79% degradation in 28 days under aerobic conditions. chemicalbook.com

Future research should focus on developing and validating robust QSAR and other predictive models for this compound. These models can help to:

Predict its potential for bioaccumulation and persistence in various environmental compartments.

Estimate its toxicity to a wider range of aquatic and terrestrial organisms.

Identify potential metabolites and their toxicological profiles.

The data presented in the table below, gathered from various sources, can serve as a basis for building and refining these predictive models.

| Endpoint | Test Organism | Result | Guideline | Reference |

| Acute Oral Toxicity | Rat | LD50 > 40 mg/kg | OECD 401 | chemicalbook.com |

| Acute Dermal Toxicity | Rabbit | LD50 > 2 mg/kg | - | chemicalbook.com |

| Skin Sensitization | Guinea pig | Negative | - | chemicalbook.com |

| Mutagenicity | Hamster ovary | Negative | - | chemicalbook.com |

| Toxicity to Fish | Leuciscus idus (Golden orfe) | LC50 > 10,000 mg/l (48 h) | - | chemicalbook.com |

| Toxicity to Daphnia | Daphnia magna (Water flea) | EC50 > 0.035 mg/l (48 h) | OECD 202 | chemicalbook.com |

| Toxicity to Algae | Pseudokirchneriella subcapitata | LC50 > 0.011 mg/l (72 h) | OECD 201 | chemicalbook.com |

| Biodegradability | Aerobic | 79% (28 days) | OECD 310 | chemicalbook.com |

By integrating experimental data with computational modeling, a more comprehensive and predictive environmental risk assessment for this compound can be achieved.

Exploration of Emerging Applications in Nanotechnology and Advanced Materials

The unique physicochemical properties of this compound, such as its branched structure, low melting point, and solvent capabilities, make it an attractive candidate for applications in nanotechnology and advanced materials.

One emerging application is its use as a base fluid for organogels, which can serve as a medium for nanofluids. google.com A patent describes an alcohol-based organogel formed from this compound, cetyl alcohol, and a gelling agent like sodium oleate. This organogel can suspend nanoparticles, such as MoS₂ and hBN, to create nanofluids with potential applications in lubrication and cooling. google.com The gelled state at lower temperatures helps to maintain the dispersion of the nanoparticles. google.com

Furthermore, the transesterification of fatty acid esters with this compound has been explored to produce esters that could be useful as cosmetic ingredients or biolubricants. acs.org Its incorporation into polymer matrices has also been investigated for the production of biodegradable materials.

Future research in this area could explore:

The synthesis and characterization of novel nanoparticles and nanocomposites using this compound as a reaction medium or stabilizing agent.

The development of advanced lubricant formulations based on this compound and its derivatives for extreme pressure applications. google.com

The design of smart materials, such as temperature-responsive gels, that leverage the phase transition properties of this compound-based systems. google.com

The use of this compound in drug delivery systems, for instance, in parallel artificial liquid membrane extraction (PALME) for non-polar acidic drugs.

Standardization of Research Protocols for Comparative Studies

To facilitate meaningful comparisons of research findings from different laboratories and studies, the standardization of research protocols for this compound and other Guerbet alcohols is essential. This includes standardizing methods for synthesis, purification, characterization, and performance testing.

For catalytic studies, standardized protocols should specify:

Catalyst preparation and characterization methods.

Reaction conditions (temperature, pressure, catalyst loading, reaction time).

Analytical techniques for product quantification (e.g., GC-MS) and by-product analysis.

Metrics for reporting catalyst performance (e.g., conversion, selectivity, yield, turnover number).

In the context of biological and toxicological studies, standardized protocols are needed for:

Sample preparation and extraction from various matrices.

Metabolite identification and quantification.

Toxicity testing, including the choice of test organisms and endpoints.

The establishment of standardized protocols will enhance the reproducibility and reliability of research on this compound, enabling the scientific community to build a more cohesive and comprehensive body of knowledge. This will accelerate the development of new applications and ensure a thorough understanding of the compound's properties and interactions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-hexyl-1-decanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is synthesized via the Guerbet reaction, which involves condensation of primary alcohols under basic catalysis (e.g., alkali metals or metal oxides). Key parameters include temperature (typically 150–200°C), catalyst loading (5–10 wt%), and reaction time (6–24 hrs). Yield optimization requires inert atmospheres to prevent oxidation and rigorous control of byproduct formation (e.g., aldehydes). Purity is assessed using GC-MS or HPLC, with column chromatography often employed for purification . Challenges include side reactions (e.g., dehydration) and catalyst deactivation, necessitating post-reaction quenching and filtration .

Q. How can researchers characterize the physicochemical properties of this compound for solvent applications?

- Methodological Answer : Critical properties include:

- Density (0.836 g/mL at 25°C) and refractive index (1.449), measured via densitometers and refractometers.

- Thermal stability : Differential scanning calorimetry (DSC) reveals a melting point of -21 to -15°C and boiling point of 193–197°C at 33 mmHg.

- Solvent compatibility : Tested via Hansen solubility parameters to determine efficacy in nonpolar systems (e.g., lipid extraction). Its branched structure enhances solubility in hydrophobic matrices, as demonstrated in PALME (Parallel Artificial Liquid Membrane Extraction) for drug analysis .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?